molecular formula C8H14N4 B13617804 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B13617804
M. Wt: 166.22 g/mol
InChI Key: VYSFMYLDVCAYNX-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a versatile chemical compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a hydrazinylmethyl group attached to a tetrahydroimidazo[1,2-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the radical reaction approach, which utilizes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of the desired compound with high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for large-scale manufacturing. These processes may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other imidazopyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylhydrazine

InChI

InChI=1S/C8H14N4/c9-10-5-7-6-12-4-2-1-3-8(12)11-7/h6,10H,1-5,9H2

InChI Key

VYSFMYLDVCAYNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CNN

Origin of Product

United States

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